molecular formula C11H12ClN3 B8022696 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride

Cat. No.: B8022696
M. Wt: 221.68 g/mol
InChI Key: RCXAAIAVHBOPRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Cytotoxic Activity: A study by Azab, Aly, and Gobouri (2017) involved synthesizing new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione, which include triazole derivatives. These compounds, including triazoles, have shown diverse therapeutic values due to their antimicrobial properties, with applications in anti-inflammatory drugs and CNS stimulants (Azab, Aly, & Gobouri, 2017).

  • Antibacterial and Surface Activity: El-Sayed (2006) researched the synthesis of 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential use as surface active agents. This highlights the compound's utility in antibacterial applications (El-Sayed, 2006).

  • Theoretical Study of Tautomerism: Zhang et al. (2019) conducted a theoretical study on a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, analyzing its molecular structures using DFT calculations. This research contributes to a deeper understanding of the structural and chemical properties of triazole derivatives (Zhang et al., 2019).

  • Design and Synthesis of Derivatives: Menges et al. (2013) worked on the design and synthesis of pyrrolotriazepine derivatives, which included a study on pyrrole derivatives. This research is significant for understanding the synthetic pathways and potential applications of these compounds in various fields (Menges et al., 2013).

  • Mediated Oxidative Cyclization: Research by Ali et al. (1997) on the mediated oxidative cyclization of derivatives of 2-(Phenylmethylidene)hydrazinecarboximidothioic Acid includes triazole derivatives, illustrating their potential in chemical synthesis and reactions (Ali et al., 1997).

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6,9H,4,7-8H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXAAIAVHBOPRN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
Reactant of Route 2
Reactant of Route 2
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
Reactant of Route 3
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
Reactant of Route 4
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
Reactant of Route 5
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.